

Thermodynamic properties of branched aldehydes

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Compound of Interest

Compound Name: 2,4-Dimethylpentanal

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An In-depth Technical Guide to the Thermodynamic Properties of Branched Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thermodynamic properties of branched aldehydes, crucial for understanding their stability, reactivity, and behavior in various chemical and biological systems. The information presented is essential for applications ranging from synthetic chemistry and process optimization to drug design and metabolic engineering.

Core Thermodynamic Properties

The primary thermodynamic properties that govern the energetic landscape of branched aldehydes are the enthalpy of formation ($\Delta_f H^\circ$), standard entropy (S°), heat capacity (C_p), and Gibbs free energy of formation ($\Delta_f G^\circ$). These parameters are fundamental to predicting reaction spontaneity, equilibrium positions, and thermal effects.

Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.^[1] It is a critical measure of a molecule's intrinsic stability. For branched aldehydes, both experimental and computational methods are employed for its determination.

Entropy (S°) and Heat Capacity (C_p)

Standard molar entropy is a measure of the randomness or disorder of a substance. Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. These properties are related, as entropy at a given temperature can be calculated from heat capacity measurements from absolute zero to that temperature.^[2] Both vibrational, translational, and rotational contributions are considered in these calculations, with hindered internal rotations being a key factor for flexible molecules like aldehydes.^{[3][4]}

Gibbs Free Energy of Formation ($\Delta_f G^\circ$)

The Gibbs free energy of formation is the ultimate indicator of a compound's thermodynamic stability and the spontaneity of its formation under constant temperature and pressure.^{[5][6]} It is derived from the enthalpy of formation and the standard entropy using the Gibbs-Helmholtz equation: $\Delta G = \Delta H - T\Delta S$.^[7] A negative $\Delta_f G^\circ$ indicates that the formation of the compound from its elements is a spontaneous process.^[6]

Data Presentation: Thermodynamic Properties of Selected Branched Aldehydes

The following tables summarize available quantitative data for key branched aldehydes. These values have been determined through a combination of experimental techniques and high-level computational models.

Compound Name	Formula	$\Delta_f H^\circ$ (kJ/mol)	S° (J/mol·K)	C_p (J/mol·K)	Method	Reference(s)
2-Methylpropanal	C ₄ H ₈ O	-210.0 ± 1.3	311.9	105.9	G3MP2	[8] (Calculated)
2-Methylbutanal	C ₅ H ₁₀ O	-228.9 ± 1.7	348.1	130.1	G3MP2	[8] (Calculated)
3-Methylbutanal	C ₅ H ₁₀ O	-235.1 ± 1.7	340.6	130.1	G3MP2	[8] (Calculated)
2,2-Dimethylpropanal	C ₅ H ₁₀ O	-242.7 ± 1.7	328.0	128.0	G3MP2	[8] (Calculated)

Note: Data for branched aldehydes is less common in literature than for their linear counterparts. The values presented are primarily from computational studies, which have been shown to provide high accuracy.[8][9]

Experimental and Computational Protocols

The determination of thermodynamic properties relies on a combination of precise experimental measurements and sophisticated computational modeling.

Experimental Methodologies: Calorimetry

Calorimetry is the primary experimental technique for measuring the heat changes associated with chemical reactions, from which enthalpies of formation can be derived.[10][11][12]

Key Calorimetry Techniques:

- Constant-Pressure Calorimetry (e.g., Coffee-Cup Calorimeter): Used for measuring enthalpy changes of reactions in solution.[11][13] The heat evolved or absorbed by the reaction causes a temperature change in the solution, which is measured.

- Constant-Volume Calorimetry (e.g., Bomb Calorimeter): Specifically designed to measure the heat of combustion of a substance.^[11] The substance is ignited in a sealed container (the "bomb") filled with excess oxygen. The heat released raises the temperature of the surrounding water bath.

Detailed Protocol: Bomb Calorimetry for Enthalpy of Combustion

- Sample Preparation: A precisely weighed sample of the branched aldehyde is placed in a crucible inside the bomb calorimeter.
- Assembly: The bomb is sealed and pressurized with pure oxygen.
- Immersion: The bomb is placed in a known mass of water in an insulated container (the calorimeter).
- Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- Ignition: The sample is ignited electrically.
- Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Calculation: The heat released by the combustion (Q) is calculated using the formula $Q = C_{\text{cal}} \cdot \Delta T$, where C_{cal} is the heat capacity of the calorimeter and ΔT is the corrected temperature change.
- Enthalpy of Formation Derivation: The standard enthalpy of combustion is calculated from Q . Using Hess's Law and the known standard enthalpies of formation for $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$, the standard enthalpy of formation of the aldehyde is determined.^[14]



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Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Computational Methodologies

Computational chemistry provides a powerful alternative for determining thermodynamic properties, especially for compounds that are difficult to synthesize or handle.^[15] High-accuracy composite methods are frequently used.

Key Computational Methods:

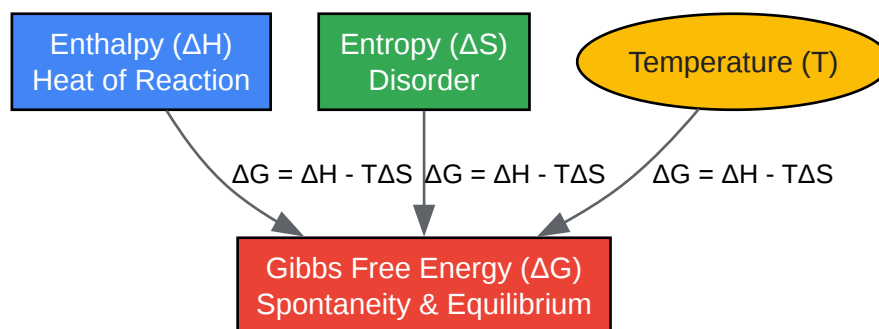
- **Ab Initio Methods** (e.g., G3, G4, CBS-APNO): These are high-level theoretical models that solve the electronic Schrödinger equation to determine the energy of a molecule.^{[4][8][9]} They are computationally intensive but yield highly accurate results.
- **Density Functional Theory (DFT)** (e.g., B3LYP, M06-2X): DFT methods are computationally less demanding and are used to calculate molecular structures, vibrational frequencies (for entropy and heat capacity calculations), and energies.^{[3][4]}

General Protocol: Computational Thermochemistry

- **Structure Optimization:** The 3D geometry of the branched aldehyde is optimized to find its lowest energy conformation using a method like B3LYP/6-31G(d).
- **Frequency Calculation:** Vibrational frequencies are calculated at the optimized geometry. These are used to compute the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy, entropy, and heat capacity.^[3]
- **Single-Point Energy Calculation:** A higher-level ab initio method (e.g., G3 or CBS-APNO) is used to calculate a more accurate electronic energy for the optimized structure.^[9]
- **Enthalpy of Formation Calculation:** The enthalpy of formation is typically calculated using isodesmic reactions.^{[16][17]} In this approach, a hypothetical reaction is constructed where the number and types of bonds are conserved on both sides of the equation. By using well-established experimental $\Delta_f H^\circ$ values for the other species in the reaction, the $\Delta_f H^\circ$ of the target aldehyde can be accurately determined.

Interrelation of Thermodynamic Properties

The core thermodynamic properties are interconnected through fundamental equations that govern chemical thermodynamics. The spontaneity of a process is determined by the interplay between enthalpy (ΔH) and entropy (ΔS) at a given temperature (T), as described by the Gibbs free energy (ΔG).



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